molecular formula C16H14ClN3O3 B2826079 N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1203022-07-4

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No. B2826079
CAS RN: 1203022-07-4
M. Wt: 331.76
InChI Key: QGWZSQHDSLPDOK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as CMQ, is a quinoxaline-based compound that has gained considerable attention in scientific research due to its potential therapeutic applications. CMQ is a small molecule that has been synthesized and studied for its biological activity in various fields, including cancer research, neuroscience, and drug discovery.

Scientific Research Applications

Novel Antidepressant Discovery

Research has identified structurally novel compounds that act as serotonin type-3 (5-HT3) receptor antagonists, demonstrating promising antidepressant-like activity. This discovery is based on the design and synthesis of specific carboxamides, which, upon pharmacological evaluation, showed significant activity in models for depression (Mahesh et al., 2011).

Antimicrobial Agent Development

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These compounds were evaluated as potential COX-1/COX-2 inhibitors, offering a new approach to designing drugs with selective inhibitory activity on cyclooxygenase enzymes and potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Design and Synthesis of Quinoxalin-2-Carboxamides

The ligand-based design and synthesis of 3-methoxyquinoxalin-2-carboxamides have been explored for their serotonin type-3 (5-HT3) receptor antagonistic activities. This research provided insights into the structural requirements for 5-HT3 antagonism and identified compounds with significant potential as therapeutic agents for conditions mediated by this receptor (Mahesh et al., 2012).

Antimicrobial Properties of Quinazolinone and Thiazolidinone Derivatives

A series of compounds combining quinazolinone and thiazolidinone structures have been synthesized and evaluated for their antibacterial and antifungal activities. This research opens new avenues for developing antimicrobial agents by exploiting the synergistic effects of combining these two pharmacophores (Desai et al., 2011).

Modulation of Drug Resistance

Studies have also focused on the synthesis and evaluation of compounds capable of reversing multidrug resistance (MDR) in cancer cells, highlighting the potential of specific carboxamide derivatives in overcoming drug resistance mechanisms and enhancing the efficacy of chemotherapy (Hyafil et al., 1993).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWZSQHDSLPDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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